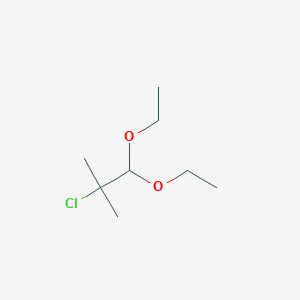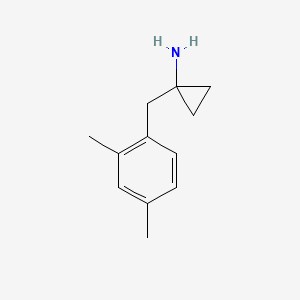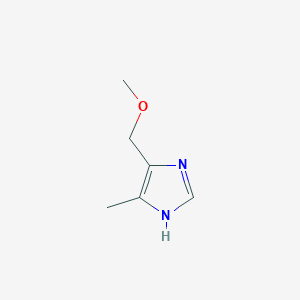
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .
科学的研究の応用
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyridone-based molecules. Examples are:
- 1H-Benzimidazole
- 2-Methyl-4-pyridone
- 1H-Benzimidazol-4-ylboronic acid .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-5-11(17)12(18)6-16(8)10-4-2-3-9-13(10)15-7-14-9/h2-7,18H,1H3,(H,14,15) |
InChIキー |
VWVZXDXHWWKDBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)







![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)


![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

